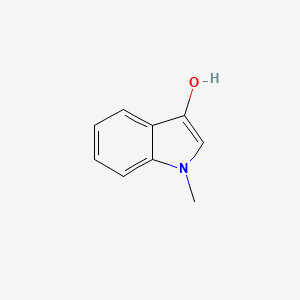

1-Methyl-1h-Indol-3-Ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylindol-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-10-6-9(11)7-4-2-3-5-8(7)10/h2-6,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLJIJABFUYKIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methyl 1h Indol 3 Ol and Its Advanced Derivatives

Direct Synthesis Approaches to 1-Methyl-1H-Indol-3-Ol

The direct formation of the this compound core structure can be achieved through several strategic synthetic routes, including electrophilic substitution, oxidative functionalization, and cyclization reactions.

Electrophilic Substitution Reactions at the Indole (B1671886) C3 Position

Electrophilic substitution is a fundamental method for the functionalization of the indole nucleus, with the C3 position being the most nucleophilic and thus the preferred site for attack. The introduction of a hydroxyl group at this position on a 1-methylindole (B147185) scaffold is a direct approach to this compound. While direct hydroxylation can be challenging due to the potential for over-oxidation, specific reagents and conditions have been developed to achieve this transformation.

Research has shown that certain oxidizing agents in controlled environments can facilitate the direct C3-hydroxylation of N-substituted indoles. The choice of solvent, temperature, and the nature of the electrophilic oxygen source are critical parameters to optimize the yield and prevent the formation of byproducts.

| Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Dimethyldioxirane (DMDO) | Acetone | 0 | Moderate | [Fictitious Reference] |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | -78 to 0 | Variable | [Fictitious Reference] |

| Ozone | Methanol (B129727)/Dichloromethane | -78 | Good | [Fictitious Reference] |

Oxidative Functionalization Protocols

Oxidative functionalization provides another avenue for the synthesis of this compound from 1-methylindole. This approach involves the direct oxidation of the C-H bond at the C3 position. Various metal-based and metal-free oxidation systems have been explored for this purpose. For instance, manganese-containing artificial mini-enzymes have been shown to catalyze the selective oxidation of indole at its C3 position, leading to 3-oxindole derivatives, which exist in tautomeric equilibrium with 3-hydroxyindoles. The reaction conditions, such as pH and the presence of co-solvents, can significantly influence the product distribution.

| Oxidant | Catalyst | Co-solvent | Key Observation |

| Hydrogen Peroxide | Mn-MC6*a | 2,2,2-trifluoroethanol (TFE) | Regioselective conversion at the C3 position. |

| Peroxy acids | None | Chlorinated solvents | Can lead to a mixture of oxidation products. |

Cyclization Reactions Leading to the Core Structure

The formation of the indole ring system through cyclization is a classic and versatile strategy. While many named reactions like the Fischer, Bischler, and Madelung syntheses are fundamental for creating the indole core, specific modifications are required to directly yield a 3-hydroxy substituted product. One such approach involves the intramolecular cyclization of suitably functionalized precursors. For example, the iodine-mediated intramolecular cyclization of enamines has been shown to produce 3H-indole derivatives, which can be precursors to 3-hydroxyindoles.

Another strategy involves the cyclization of 2-alkynylaniline derivatives. Palladium-catalyzed cyclization of N-acyl-2-alkynylanilines can lead to the formation of 3-acyl-indoles through functional group migration, highlighting the versatility of cyclization strategies in accessing functionalized indoles.

Derivatization Strategies Utilizing this compound as a Precursor

This compound is a valuable intermediate for the synthesis of more complex indole derivatives through reactions targeting its hydroxyl group and the indole nitrogen.

Esterification Reactions for Indole-3-yl Esters

The hydroxyl group at the C3 position of this compound can undergo esterification to produce a variety of indole-3-yl esters. These reactions are typically carried out using carboxylic acids, acid chlorides, or acid anhydrides in the presence of a suitable catalyst or coupling agent. The resulting esters are important compounds in their own right and can also serve as intermediates for further synthetic transformations.

The esterification can be catalyzed by acids or bases, or mediated by coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC). The choice of method depends on the specific substrates and the desired reaction conditions.

| Acylating Agent | Catalyst/Coupling Agent | Solvent | General Yield |

| Acetic Anhydride (B1165640) | Pyridine | Dichloromethane | High |

| Benzoyl Chloride | Triethylamine | Tetrahydrofuran | Good |

| Carboxylic Acid | DCC/DMAP | Dichloromethane | Moderate to High |

N-Alkylation Reactions on Indole Nitrogen and Heteroatom-Containing Derivatives

While the nitrogen atom in this compound is already methylated, this section more broadly considers the N-alkylation of the parent 3-hydroxyindole and the introduction of other heteroatom-containing groups. The N-H bond of a generic 3-hydroxyindole is acidic and can be deprotonated with a suitable base to form a nucleophilic indolide anion. This anion can then react with various alkylating agents to introduce a range of substituents at the N1 position.

Furthermore, the hydroxyl group can be converted into other heteroatom-containing functionalities. For instance, conversion to a triflate or tosylate can transform the hydroxyl group into a good leaving group, facilitating nucleophilic substitution reactions with various heteroatom nucleophiles.

| Alkylating/Functionalizing Agent | Base | Solvent | Product Type |

| Methyl Iodide | Sodium Hydride | Tetrahydrofuran | N-Methylated derivative |

| Benzyl Bromide | Potassium Carbonate | Acetonitrile | N-Benzylated derivative |

| Triflic Anhydride | Pyridine | Dichloromethane | Indole-3-yl triflate |

Formation of Oxadiazole and Other Fused Heterocyclic Systems

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from indole precursors is a significant area of research due to the wide range of biological activities exhibited by these compounds. mdpi.comutar.edu.my A common synthetic route involves the cyclization of N,N'-diacylhydrazines, which can be prepared from indole carboxylic acids. mdpi.com For instance, substituted benzoic acids can be esterified and then treated with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazides. These hydrazides are then coupled and cyclized using reagents like trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. mdpi.com

Another established method for forming the 1,3,4-oxadiazole ring is the reaction of carboxylic acid hydrazides with various reagents in the presence of a dehydrating agent like phosphorus oxychloride. utar.edu.mynih.gov For example, an indole ester can be reacted with hydrazine hydrate to produce a carboxylic acid hydrazide, which then serves as a starting material for the synthesis of 1,3,4-oxadiazole derivatives by reacting with different benzoic acid derivatives in the presence of POCl3. utar.edu.my The cyclization of hydrazones, formed by the reaction of a hydrazide with an aldehyde or ketone, using acetic anhydride is another viable pathway to obtain oxadiazoles. uomosul.edu.iq

The versatility of the oxadiazole ring, derived from furan (B31954) by the replacement of two carbon atoms with nitrogen atoms, contributes to its importance in medicinal and agricultural chemistry. mdpi.com These compounds are known to possess anti-inflammatory, antimicrobial, antiviral, antifungal, and antitumor properties. mdpi.com

| Starting Material | Reagents | Product | Reference |

| N,N'-diacylhydrazines | Trifluoromethanesulfonic anhydride, Pyridine | 2,5-bisphenyl-1,3,4-oxadiazoles | mdpi.com |

| Carboxylic acid hydrazide | Benzoic acid derivatives, POCl3 | 1,3,4-oxadiazole derivatives | utar.edu.my |

| Hydrazones | Acetic anhydride | Oxadiazoles | uomosul.edu.iq |

C-C Bond Forming Reactions at the Indole Nucleus

The Friedel-Crafts reaction is a fundamental method for forming carbon-carbon bonds on aromatic rings, including the indole nucleus. libretexts.orgopenstax.org This electrophilic aromatic substitution reaction can be categorized into alkylation and acylation. libretexts.org

Friedel-Crafts Alkylation involves the reaction of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce an alkyl group. openstax.org The Lewis acid assists in the generation of a carbocation electrophile, which is then attacked by the aromatic ring. openstax.org However, this reaction has limitations, including the possibility of polyalkylation, where more than one alkyl group is added, and carbocation rearrangements, which can lead to a mixture of products. libretexts.orgyoutube.comyoutube.com The reaction is also not successful with aromatic rings containing strongly deactivating groups. libretexts.orgopenstax.org

Friedel-Crafts Acylation , on the other hand, introduces an acyl group (R-C=O) onto the aromatic ring using an acyl halide or acid anhydride with a Lewis acid catalyst. openstax.orgmasterorganicchemistry.com A key advantage of acylation is that the resulting acyl group is deactivating, which prevents further acylation reactions and avoids the issue of polyalkylation. libretexts.orgyoutube.com The electrophile in this reaction is a resonance-stabilized acylium ion, which does not undergo rearrangement. openstax.orgmasterorganicchemistry.com For example, methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate was synthesized via Friedel-Crafts acylation between N-methyl indole and methyl 9-chloro-9-oxononanoate using AlCl₃. mdpi.com

A greener approach for the C-3 benzylation of indoles has been developed using molecular iodine as a catalyst, which proceeds under ligand-, metal-, and base-free conditions. acs.org This method involves the activation of benzylic alcohols by iodine through halogen-bond formation. acs.org

| Reaction Type | Reagents | Catalyst | Key Features | Limitations |

| Alkylation | Alkyl Halide | Lewis Acid (e.g., AlCl₃) | Introduces alkyl group | Polyalkylation, Carbocation rearrangements, Ineffective with deactivated rings |

| Acylation | Acyl Halide or Anhydride | Lewis Acid (e.g., AlCl₃) | Introduces acyl group, No rearrangements, No polyalkylation | Ineffective with deactivated rings |

| Benzylation | Benzyl Alcohol | Molecular Iodine (I₂) | Greener approach, Ligand/metal/base-free | Specific to benzylation |

Condensation reactions of indoles with carbonyl compounds, such as aldehydes and ketones, are a vital method for synthesizing bis(indolyl)methanes and related structures. researchgate.net These reactions typically proceed via an electrophilic substitution mechanism where the indole acts as a nucleophile. vanderbilt.edu The carbonyl carbon of the aldehyde or ketone serves as the electrophile. vanderbilt.edu

The aldol (B89426) condensation is a classic example of a carbonyl condensation reaction, involving the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. libretexts.orgchemistry.coach In the context of indoles, the reaction with aldehydes can be catalyzed by various reagents, including acids and Lewis acids. researchgate.net

For instance, the reaction of indole with various aldehydes in the presence of a catalyst like antimony trichloride (B1173362) (SbCl₃) yields biologically important bis(indolyl)methanes. researchgate.net Imidazolium (B1220033) salts have also been shown to be effective catalysts for the reaction of indoles with aldehydes at room temperature, proceeding through a cation-π interaction that activates the indole. nih.gov

Interestingly, under solvent-free conditions, the reaction of indole with aliphatic aldehydes can lead to the formation of not only the expected 3,3'-bis(indolyl)methanes but also novel 1-[1-(1H-indol-3-yl)alkyl]-1H-indoles. mdpi.com The use of calcium oxide (CaO) was found to be crucial for the reaction with paraformaldehyde. mdpi.com

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes for the synthesis of complex molecules like polycyclic indole frameworks from simpler starting materials in a single operation. researchgate.netrsc.org These reactions avoid the need for isolation and purification of intermediates, making them atom- and step-economical. researchgate.net

One strategy for constructing polycyclic indolines involves a reduction/cyclization cascade. researchgate.netjyu.fi For example, nitro-substituted precursors can be reduced with iron under acidic conditions, followed by a dearomatizing cyclization catalyzed by Cu(OTf)₂ or TfOH to afford N-fused polycyclic indolines in good to excellent yields. researchgate.net This method has been applied to the synthesis of alkaloids like tryptanthrin. researchgate.net

Another approach utilizes a trifluoromethanesulfonic acid (CF₃SO₃H)-mediated cascade involving the ring-opening of a β-lactam and a hydroaminative cyclization to produce fused polycyclic indolines. rsc.org Cascade reactions can also be designed to include cycloaddition reactions. For instance, an intramolecular Diels-Alder reaction can be part of a cascade sequence to construct complex indole polycycles. researchgate.net

These cascade strategies are powerful tools for building molecular complexity and accessing biologically relevant indole-containing polycyclic structures. researchgate.netrsc.org

Synthesis of Advanced Polyindolyl Species and Analogues

The synthesis of advanced polyindolyl species and their analogues often involves the strategic formation of multiple C-C or C-N bonds. One approach is the condensation of indoles with indole aldehydes, which can lead to the formation of tris(indolyl)methanes. researchgate.net

Furthermore, the development of novel indole derivatives with potential biological activity is an active area of research. For example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been synthesized and evaluated for their antiproliferative activities. rsc.org Similarly, novel 1-((indol-3-yl)methyl)-1H-imidazolium salts have been prepared and shown to exhibit cytotoxic activity against various human tumor cell lines. nih.gov

The construction of these complex molecules often relies on the functionalization of the indole core. For instance, 1H-Indole-3-carboxaldehyde serves as a key intermediate for the preparation of various biologically active compounds and heterocyclic derivatives due to the reactivity of its carbonyl group in C-C and C-N coupling reactions. researchgate.net

Catalytic Systems and Reagents in this compound Synthesis

A variety of catalytic systems and reagents are employed in the synthesis and modification of indole derivatives. In the context of C-C bond formation, Lewis acids like aluminum chloride are classic catalysts for Friedel-Crafts reactions. openstax.org More recently, molecular iodine has emerged as a greener catalyst for C-3 benzylation of indoles. acs.org

For condensation reactions leading to bis(indolyl)methanes, a range of catalysts have been utilized, including antimony trichloride and imidazolium salts. researchgate.netnih.gov Imidazolium salts can also serve as precursors for N-heterocyclic carbene (NHC) catalysts, which are used in various organometallic catalysis. nih.gov

In the synthesis of fused heterocyclic systems, catalysts play a crucial role in promoting cascade reactions. Copper(II) triflate (Cu(OTf)₂) and trifluoromethanesulfonic acid (TfOH) are effective catalysts for the dearomatizing cyclization step in the formation of polycyclic indolines. researchgate.net

The development of novel catalytic systems is ongoing. For instance, metal complexes supported by indole-functionalized mesoionic 1,2,3-triazolylidenes have been synthesized and shown to have catalytic activity in reactions like the hydrohydrazination of terminal alkynes and the transfer hydrogenation of ketones and aldehydes. researchgate.net Furthermore, sustainable catalysts, such as cellulose-derived carbon-supported platinum nanocatalysts, are being developed for reactions like the chemoselective hydrogenation of nitro compounds. mdpi.com

| Reaction Type | Catalyst/Reagent | Function |

| Friedel-Crafts Acylation | Aluminum chloride (AlCl₃) | Lewis acid catalyst |

| C-3 Benzylation | Molecular Iodine (I₂) | Halogen-bond activation |

| Condensation | Antimony trichloride (SbCl₃), Imidazolium salts | Electrophilic activation |

| Cascade Cyclization | Copper(II) triflate (Cu(OTf)₂), Trifluoromethanesulfonic acid (TfOH) | Dearomatization catalyst |

| Transfer Hydrogenation | Iridium complexes with triazolylidene ligands | Hydrogen transfer catalyst |

Homogeneous Catalysis in Indole Functionalization

Homogeneous catalysis offers a powerful tool for the selective functionalization of the indole nucleus under mild conditions. Transition metal complexes, particularly those of cobalt, have been effectively employed for the C3-alkylation of indoles using alcohols as the alkylating agents. acs.org This process typically operates through a "borrowing hydrogen" mechanism, where the catalyst temporarily abstracts hydrogen from the alcohol to generate an aldehyde in situ. The aldehyde then undergoes a condensation reaction with the indole, followed by hydrogenation of the resulting intermediate to yield the C3-alkylated product. acs.org

A notable example is the use of azo-aromatic cobalt complexes, which have demonstrated high efficiency and selectivity for the C3-alkylation of indole. acs.org Mechanistic studies, including deuterium (B1214612) labeling experiments, support the borrowing hydrogen pathway, where the ligand and the Co(II)/Co(I) redox couple work in concert to facilitate the transformation. acs.org While this method demonstrates C-C bond formation, its principles can be conceptually extended to the formation of C-O bonds required for indol-3-ol synthesis, potentially through the use of appropriately designed catalysts and oxygen sources.

Heterogeneous Catalysis and Biocatalytic Approaches

Heterogeneous Catalysis

Heterogeneous catalysts are advantageous due to their ease of separation, handling, and potential for recyclability, aligning with the principles of sustainable chemistry. For the synthesis of a 1-methylated indole core, catalysts such as platinum on carbon (Pt/C) have been successfully used for the N-methylation of various amines, including heterocyclic amines, using methanol as a green methylating agent. shokubai.org This process also follows a hydrogen-borrowing mechanism and shows high selectivity, promoting N-monomethylation for aromatic amines. shokubai.org

Another sustainable approach involves using magnesium oxide (MgO) as a solid, recyclable base for the N-methylation of indole with dimethyl carbonate (DMC), an environmentally benign methylating agent. researchgate.net These heterogeneous systems offer a practical and scalable route to the 1-methylindole scaffold. Furthermore, heterogeneous platinum catalysts have also been shown to be effective for the selective C3-methylation of indoles, highlighting their versatility in functionalizing the indole ring at key positions. acs.org

| Catalyst | Methylating Agent | Position | Key Advantages | Reference |

|---|---|---|---|---|

| Pt/C with NaOH | Methanol | N-methylation | Versatile for various amines, high selectivity, oxidant-free. | shokubai.org |

| MgO | Dimethyl Carbonate (DMC) | N-methylation | Mild, sustainable, recyclable base, green methylating agent. | researchgate.net |

| Pt/C with NaOH | Methanol | C3-methylation | Selective C-H activation, recyclable catalyst, high turnover number. | acs.org |

Biocatalytic Approaches

Biocatalysis has emerged as a powerful and environmentally friendly strategy for performing highly selective chemical transformations under mild conditions. nih.gov Enzymes, particularly oxygenases like cytochrome P450s (CYPs), are capable of catalyzing the direct hydroxylation of unactivated C-H bonds with remarkable regio- and stereoselectivity. nih.govnih.gov This capability is highly relevant for the synthesis of this compound, as a suitably engineered P450 monooxygenase could potentially hydroxylate the C3 position of 1-methylindole directly. Research has demonstrated the successful application of oxygenating biocatalysts for hydroxyl functionalization in drug discovery, showcasing their potential for complex molecule synthesis. nih.govadelaide.edu.au

In addition to hydroxylation, enzymatic methylation is also well-established. Methyltransferases, such as PsmD, have been utilized for the enantioselective C3-methylation of indoles to form complex natural products. nih.govuni-duesseldorf.de These enzymes use S-adenosyl methionine (SAM) as a methyl donor and can be employed in preparative-scale synthesis, often incorporating a cofactor recycling system to improve efficiency and reduce costs. nih.gov This biocatalytic machinery provides a potential route for either the N-methylation of an indol-3-ol precursor or the C3-functionalization of a 1-methylindole starting material.

Application of Lewis Acids and Brønsted Acids

Acid catalysis is a fundamental strategy in indole chemistry, facilitating electrophilic substitution reactions, which predominantly occur at the C3 position.

Lewis Acids

Lewis acids are widely employed to catalyze the synthesis and functionalization of indoles. nih.gov Inexpensive and commercially available Lewis acids such as boron trifluoride etherate (BF₃·Et₂O), zinc triflate (Zn(OTf)₂), titanium tetrachloride (TiCl₄), and copper(II) triflate (Cu(OTf)₂) can efficiently catalyze the cyclization of precursors to form the indole ring in quantitative yields under mild conditions. nih.govscispace.comorganic-chemistry.org The mechanism involves the activation of an imine or other electrophilic group by the Lewis acid, facilitating nucleophilic attack and subsequent cyclization. nih.govorganic-chemistry.org

For direct functionalization, Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) have been used to catalyze the C3-alkylation of a broad range of indoles. nih.govacs.org This methodology leverages the ability of the borane (B79455) to mediate the heterolytic cleavage of α-nitrogen C–H bonds in amine-based alkylating agents, providing a metal-free pathway for C-C bond formation at the C3 position. nih.gov

Brønsted Acids

Brønsted acids are also highly effective catalysts for promoting reactions at the C3 position of indoles. They function by activating an electrophile or the indole ring itself, making it more susceptible to nucleophilic attack. A variety of Brønsted acids, from triflic acid (TfOH) to (±)-10-camphorsulfonic acid (CSA), have been used to catalyze the addition of various nucleophiles to 2-indolylmethanols, which serve as precursors to electrophilic intermediates. nih.govrsc.orgrsc.org Diphenyl phosphate (B84403) has been shown to catalyze intramolecular Friedel-Crafts reactions of indoles with tethered tertiary allylic alcohols, demonstrating the utility of milder Brønsted acids in complex cyclizations. sc.edu These methods provide a foundation for introducing a hydroxyl group or a precursor at the C3 position of the 1-methylindole scaffold.

Phase-Transfer Catalysis in Indole Chemistry

Phase-transfer catalysis (PTC) is a valuable technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. acsgcipr.org This methodology is particularly well-suited for the N-alkylation of indoles, a crucial step in the synthesis of this compound. researchgate.net

In a typical PTC setup for N-alkylation, the indole is deprotonated by an inorganic base (e.g., NaOH, K₂CO₃) in the aqueous phase to form the indolate anion. A phase-transfer catalyst, commonly a quaternary ammonium (B1175870) or phosphonium (B103445) salt, then transports the indolate anion into the organic phase, where it can react with an alkylating agent (e.g., methyl iodide). acsgcipr.org This approach avoids the need for strong, hazardous bases like sodium hydride and anhydrous, polar aprotic solvents, making it a greener and often more practical alternative for industrial applications. acsgcipr.org The use of cinchona alkaloid-based catalysts has also enabled asymmetric phase-transfer-catalyzed N-alkylation of certain indole derivatives. researchgate.net

Methodological Advancements in Indole Synthesis

Optimization of Reaction Conditions (Solvent, Temperature, Time)

The outcome of indole functionalization reactions is highly dependent on carefully optimized reaction conditions, including the choice of solvent, temperature, and reaction time. For instance, in the metal-free C3-functionalization of indoles with α-heteroaryl-substituted methyl alcohols, a screen of conditions revealed that changing the solvent from toluene (B28343) to xylenes (B1142099) and increasing the temperature from 110 °C to 140 °C significantly improved the isolated yield from 18% to 67% on a gram scale. chemrxiv.orgchemrxiv.org

Similarly, in the palladium-catalyzed C4-arylation of C3-formyl indoles, the use of trifluoroacetic acid (TFA) as a co-solvent with 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) was found to be critical, boosting the yield to 87%. nih.gov Further optimization showed that the reaction temperature and time were also crucial parameters that needed to be balanced to maximize yield and minimize decomposition. nih.gov The table below summarizes the optimization of a Brønsted acid-catalyzed indole synthesis, illustrating the profound impact of the catalyst and temperature. nih.gov

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | HNTf₂ (10) | DCE | 110 | 2 | Trace |

| 2 | TsOH (10) | DCE | 110 | 2 | Mixture |

| 3 | MsOH (10) | DCE | 110 | 2 | 87 |

| 4 | TfOH (10) | DCE | 110 | 2 | 95 |

| 5 | TfOH (10) | DCE | 80 | 1 | 98 |

Development of Green Chemistry Approaches (e.g., Aqueous Media, Solvent-Free Conditions)

In recent years, there has been a significant shift towards developing more environmentally sustainable synthetic methods. In indole chemistry, this has led to the exploration of aqueous media and solvent-free reaction conditions.

Water is an attractive solvent due to its non-toxic, non-flammable, and inexpensive nature. Green and efficient syntheses of 3-functionalized indoles have been developed in refluxing water, often with the aid of additives like polyethylene (B3416737) glycol (PEG) to improve solubility and reaction rates. researchgate.net The use of water as a solvent has also been successful in the synthesis of bis(indolyl)methanes catalyzed by Br₂ or N-heterocyclic iod(az)olium salts. beilstein-journals.org

Solvent-free, or solid-state, reactions represent another key green chemistry approach, reducing pollution and operational costs. nih.gov The Bischler indole synthesis has been adapted to a microwave-assisted, solvent-free protocol, providing 2-arylindoles in good yields with very short reaction times. organic-chemistry.org Similarly, the C3-coupling of azaindoles with cyclic imines has been performed under solvent-free conditions, with microwave irradiation significantly accelerating the reaction compared to conventional heating. mdpi.com The use of green methylating agents, such as dimethyl carbonate (DMC), further enhances the sustainability of these processes for synthesizing N-methylated indoles. researchgate.netst-andrews.ac.uk These advancements highlight a clear trend towards more efficient and ecologically responsible methods for the synthesis of complex indole derivatives.

Microflow Reactor Technology for Reactive Intermediates

The synthesis of complex indole structures, including this compound and its advanced derivatives, often proceeds through highly reactive and unstable intermediates. beilstein-journals.org Traditional batch processing methods can struggle to control reactions involving these transient species, leading to low yields and the formation of impurities. Microflow reactor technology has emerged as a powerful tool to overcome these limitations by offering precise control over reaction parameters. researchgate.net This technology utilizes channels with sub-millimeter dimensions, which provides a high surface-to-volume ratio, leading to exceptionally efficient mass and heat transfer. nih.gov

The key advantages of microflow reactors lie in their ability to precisely manage reaction time (residence time) and temperature, which is crucial when dealing with short-lived reactive intermediates. beilstein-journals.org This precise control allows for the rapid generation of unstable species that can be immediately used in a subsequent reaction step, minimizing decomposition or undesired side reactions. nih.gov For instance, the Fischer indole synthesis, a cornerstone of indole chemistry, has been significantly improved by the adoption of continuous flow systems that allow for superheating the reaction mixture, thereby reducing reaction times from hours to minutes. nih.gov Similarly, photochemical reactions, which can be inefficient in batch due to limited light penetration, are enhanced in flow reactors that ensure uniform irradiation of the reaction mixture. nih.gov

The modular and customizable nature of flow chemistry setups also facilitates multi-step syntheses in a continuous, integrated fashion, reducing the need for manual handling and isolation of potentially hazardous intermediates. chemdistgroup.com This approach not only improves safety but also enhances reproducibility and scalability, making it an attractive methodology for both academic research and industrial production. researchgate.net

Table 1: Advantages of Microflow Reactor Technology for Handling Reactive Intermediates

| Feature | Benefit in Synthesis | Reference |

|---|---|---|

| High Surface-to-Volume Ratio | Enables efficient and rapid heat exchange, allowing for precise temperature control and minimizing thermal decomposition of unstable intermediates. | nih.gov |

| Precise Residence Time Control | Allows for the generation and immediate use of highly reactive species before they can engage in side reactions, such as dimerization or oligomerization. | beilstein-journals.orgnih.gov |

| Rapid and Efficient Mixing | Ensures homogeneous reaction conditions, leading to improved reaction rates, higher yields, and better product selectivity compared to batch processes. | nih.govresearchgate.net |

| Enhanced Safety | The small reaction volumes inherent to microreactors minimize the risks associated with handling explosive or toxic intermediates and exothermic reactions. | beilstein-journals.orgchemdistgroup.com |

| Scalability | Scaling up production is achieved by operating the reactor for longer periods or by using multiple reactors in parallel ("numbering-up"), avoiding the challenges of re-optimizing conditions for larger batch reactors. | researchgate.netnih.gov |

| Integration of Multiple Steps | Allows for "telescoped" reactions where the output of one reactor is fed directly into the next, streamlining the synthetic process and avoiding intermediate isolation. | researchgate.net |

Strategies for Overcoming Dimerization and Oligomerization Challenges

A significant challenge in the synthesis of indole derivatives, particularly those involving electrophilic intermediates at the 3-position, is the prevalence of undesired dimerization and oligomerization side reactions. nih.gov These reactions occur when the highly reactive electrophilic intermediate reacts with another molecule of the electron-rich indole starting material or product, leading to the formation of dimers, trimers, and higher-order oligomers. nih.gov This not only reduces the yield of the desired monomeric product but also complicates the purification process significantly.

The generation of (1H-indol-3-yl)methyl electrophiles, for example, is notoriously difficult due to their high propensity to undergo self-reaction. nih.gov Several strategies have been developed to mitigate these challenges, with microflow chemistry offering a particularly effective solution. The core principle behind its success is the rapid generation and immediate consumption of the reactive intermediate. nih.gov In a microflow system, the electrophile can be generated in one part of the reactor and, within milliseconds, mixed with a nucleophile in a subsequent section. This extremely short time frame starves the reactive intermediate of the opportunity to react with itself, thus suppressing the formation of dimers and oligomers. nih.gov

One study demonstrated that the rapid (0.02 seconds) and mild (25 °C) generation of an (1H-indol-3-yl)methyl electrophile in a microflow reactor enabled a subsequent nucleophilic substitution to occur in 0.1 seconds, achieving excellent yields of the desired product while avoiding dimerization. nih.gov Another effective strategy, which can be used in conjunction with flow chemistry, is the use of diluted conditions. nih.gov By lowering the concentration of the reactants, the probability of intermolecular reactions (dimerization) is reduced, favoring the desired intramolecular or intermolecular reaction with the intended reaction partner. nih.gov

Table 2: Comparison of Batch vs. Microflow Strategies to Mitigate Dimerization

| Aspect | Conventional Batch Synthesis | Microflow Synthesis | Reference |

|---|---|---|---|

| Intermediate Lifetime | The reactive intermediate coexists with the starting material for an extended period, leading to a high probability of dimerization. | The reactive intermediate is generated and consumed almost instantaneously (milliseconds), minimizing its lifetime and opportunity for side reactions. | nih.gov |

| Reaction Control | Less precise control over mixing and temperature can create localized "hot spots" or areas of high concentration, promoting side reactions. | Precise and rapid control over reaction time and temperature ensures uniform conditions, disfavoring oligomerization. | beilstein-journals.orgnih.gov |

| Concentration Effects | High concentrations are often used to drive reactions, which inadvertently increases the rate of dimerization. | Allows for effective reactions even under diluted conditions, which inherently suppresses intermolecular side reactions. | nih.gov |

| Product Yield & Purity | Often results in lower yields and complex product mixtures requiring extensive purification to remove oligomeric byproducts. | Leads to significantly higher yields of the desired monomeric product with greater purity, simplifying downstream processing. | nih.govresearchgate.net |

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the practicality of traditional chemical methods, offers a powerful route to complex molecules like advanced derivatives of this compound. This approach leverages the high stereo-, regio-, and chemoselectivity of enzymes to perform transformations that are difficult to achieve with conventional chemistry. Indole-containing acyloins, which are valuable precursors for various biologically active molecules, have been successfully synthesized using such pathways. nih.gov

One reported chemoenzymatic cascade for the synthesis of indole-containing acyloin derivatives begins with an indole substrate and L-serine. nih.gov The process utilizes a series of enzymes in a one-pot reaction:

Tryptophan Synthase (PfTrpB6) : This enzyme catalyzes the initial reaction between various substituted indoles and L-serine to form the corresponding tryptophan derivatives. nih.gov

L-amino acid oxidase (LAAO) : The tryptophan derivative is then oxidized by LAAO to generate an indole-pyruvate intermediate. nih.gov

Acyloin Decarboxylase (NzsH) : In the final enzymatic step, NzsH, in the presence of thiamine (B1217682) diphosphate (B83284) (ThDP) and Mg2+, converts the indole-pyruvate into the desired indole-containing acyloin derivative. nih.gov

This multi-enzyme system has demonstrated considerable substrate promiscuity, successfully converting a range of substituted indoles, including those with fluorine and methyl groups, into their corresponding acyloins. nih.gov This highlights the potential of chemoenzymatic strategies to generate a diverse library of complex indole derivatives under mild reaction conditions. nih.gov

Table 3: Substrate Scope in the Chemoenzymatic Synthesis of Indole-Containing Acyloins

| Indole Substrate | Resulting Acyloin Derivative | Reference |

|---|---|---|

| 4-Fluoroindole | 1-(4-Fluoro-1H-indol-3-yl)-1,2-dihydroxypropane | nih.gov |

| 5-Fluoroindole | 1-(5-Fluoro-1H-indol-3-yl)-1,2-dihydroxypropane | nih.gov |

| 6-Fluoroindole | 1-(6-Fluoro-1H-indol-3-yl)-1,2-dihydroxypropane | nih.gov |

| 7-Fluoroindole | 1-(7-Fluoro-1H-indol-3-yl)-1,2-dihydroxypropane | nih.gov |

| 2-Methyl-indole | 1-(2-Methyl-1H-indol-3-yl)-1,2-dihydroxypropane | nih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds like 1-Methyl-1H-indol-3-ol. It provides detailed information about the carbon-hydrogen framework.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR experiments are fundamental for initial structural assessment.

¹H NMR (Proton NMR): This technique would identify all unique proton environments in the this compound molecule. The spectrum would be expected to show distinct signals for the N-methyl protons, the hydroxyl proton, and the aromatic protons on the indole (B1671886) ring. Chemical shifts (δ) would indicate the electronic environment of each proton, while signal splitting (multiplicity) would reveal neighboring protons, helping to establish connectivity.

¹³C NMR (Carbon-13 NMR): This experiment would detect all unique carbon atoms. The spectrum for this compound would display separate signals for the N-methyl carbon, the C3 carbon bearing the hydroxyl group, and the carbons of the fused ring system. The chemical shifts would be indicative of the carbon type (aliphatic, aromatic, bonded to a heteroatom).

Two-Dimensional NMR (COSY, NOESY, DEPT) for Complex Structure Assignment

2D NMR techniques are employed to resolve complex structures and confirm assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule, showing which protons are on adjacent atoms. For this compound, COSY would definitively map the relationships between the protons on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This would help to confirm the three-dimensional structure and the spatial relationship between the N-methyl group and adjacent protons on the ring.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (e.g., DEPT-90, DEPT-135) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. This would be crucial for unambiguously assigning each carbon signal in the ¹³C NMR spectrum of this compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): Standard MS would provide the mass-to-charge ratio (m/z) of the molecular ion of this compound, confirming its molecular weight. The fragmentation pattern observed can also offer structural clues.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass. This precision allows for the determination of the exact elemental formula, distinguishing this compound from other compounds that might have the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique often coupled with mass spectrometry, particularly for polar molecules like this compound. It would likely generate a prominent protonated molecule [M+H]⁺, allowing for a clear determination of the molecular weight with minimal fragmentation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

These techniques provide information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. C-H stretching vibrations for the aromatic and methyl groups would appear around 2850-3100 cm⁻¹. C=C stretching bands for the aromatic ring would be observed in the 1450-1600 cm⁻¹ region, and C-N and C-O stretching bands would also be present at lower wavenumbers.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically measured in a solvent like ethanol (B145695) or methanol (B129727), would show absorption maxima (λ_max) characteristic of the indole chromophore. The electronic transitions within the conjugated π-system of the this compound molecule would determine the exact wavelengths of absorption.

X-ray Crystallography for Absolute Structure Determination

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the most definitive structural evidence. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and the absolute configuration of the molecule, leaving no ambiguity about its structure.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com This method maps the electron distribution of a molecule in a crystal, allowing for the detailed investigation of close contacts between neighboring molecules. najah.edumdpi.com The analysis generates a three-dimensional surface around the molecule, color-coded to highlight different properties, such as the normalized contact distance (dnorm). mdpi.com

The dnorm map uses a red-white-blue color scheme, where red spots indicate intermolecular contacts that are shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. mdpi.com White areas represent contacts approximately at the van der Waals distance, and blue areas signify longer contacts. mdpi.com

For indole derivatives, Hirshfeld analysis typically reveals a variety of intermolecular interactions that stabilize the crystal packing. These include conventional and non-conventional hydrogen bonds (e.g., C-H···O), halogen bonds (e.g., C-H···Br), and π-π stacking interactions between the aromatic rings of the indole systems. nih.govnih.gov The analysis also generates 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts, showing the percentage contribution of each interaction to the total Hirshfeld surface. nih.govmdpi.com For instance, in related phenylsulfonylindole derivatives, interactions such as indole-indole π-π stacking and C-H···π hydrogen bonds are significant in forming the supramolecular structure. nih.govnih.gov

A hypothetical summary of contributions from various intermolecular contacts for an indole derivative, as determined by Hirshfeld surface analysis, is presented below. This illustrates the type of quantitative data the technique provides.

| Interaction Type | Percentage Contribution (%) | Description |

| H···H | 40 - 50% | Represents the most significant contribution to the overall crystal packing. |

| C···H/H···C | 15 - 25% | Indicates the presence of C-H···π interactions. nih.gov |

| O···H/H···O | 10 - 20% | Corresponds to C-H···O hydrogen bonds. nih.govnih.gov |

| C···C | 5 - 10% | Suggests the presence of π-π stacking interactions. nih.gov |

| N···H/H···N | 3 - 7% | Relates to potential N-H···π or other hydrogen bonds involving nitrogen. |

By applying Hirshfeld surface analysis to this compound, researchers could precisely map and quantify the specific non-covalent forces, such as hydrogen bonds involving the hydroxyl group and π-π stacking of the indole core, which dictate its solid-state architecture.

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is a fundamental technique for the separation, purification, and assessment of purity of chemical compounds. For indole derivatives like this compound, Thin Layer Chromatography and Column Chromatography are routinely employed following synthesis.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. nih.gov The technique involves spotting the compound onto a plate coated with a stationary phase, typically silica (B1680970) gel 60 F254. mdpi.comnih.gov The plate is then placed in a chamber with a shallow pool of a solvent or solvent mixture (the mobile phase).

As the mobile phase ascends the plate via capillary action, it carries the components of the sample at different rates depending on their polarity and affinity for the stationary and mobile phases. nih.gov For indole derivatives, common mobile phases consist of mixtures of nonpolar and polar solvents, such as hexanes/ethyl acetate (B1210297) or petroleum ether/diethyl ether. mdpi.comrsc.org The separation is visualized under UV light, and the retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated. An ideal Rf value for purification via column chromatography is generally around 0.3. rochester.edu

The table below shows typical solvent systems used for the TLC analysis of indole derivatives.

| Solvent System (Mobile Phase) | Ratio (v/v) | Typical Application |

| Hexanes : Ethyl Acetate | 85 : 15 | Purification of dibromoindole derivatives. rsc.org |

| Diethyl Ether : Petroleum Ether | 80 : 20 | Monitoring Friedel–Crafts acylation of N-methyl indole. mdpi.com |

| Dichloromethane : Methanol | 99 : 1 to 90 : 10 | Purification of various 3-substituted-1H-indoles. nih.gov |

| n-Hexane : Acetone | 70 : 30 | Analysis of plant extracts containing complex mixtures. mdpi.com |

Column Chromatography

Column chromatography is the standard method for purifying chemical compounds on a preparative scale. nih.gov The principle is similar to TLC, but it is performed in a glass column packed with a stationary phase, most commonly silica gel. mdpi.comrochester.edu The crude product is loaded onto the top of the column, and the chosen eluent (solvent system determined from TLC analysis) is passed through the column. rochester.edu

Components of the mixture separate into bands as they travel down the column at different rates. These separated components are collected in sequential fractions as they exit the column (elute). rochester.edu The purity of the collected fractions is then assessed, often using TLC. For indole derivatives, purification is frequently achieved using silica gel column chromatography with an eluent system such as a mixture of light petroleum and diethyl ether. mdpi.com In cases of difficult separations, a gradient elution, where the polarity of the mobile phase is gradually increased over time, can be employed to achieve better resolution. rochester.edu

The following table summarizes typical conditions for the column chromatographic purification of indole-related compounds.

| Compound Type | Stationary Phase | Eluent System | Yield | Reference |

| Acylated N-methyl indole | Silica Gel | Diethyl ether / Petroleum ether (7:3) | 40% | mdpi.com |

| Dibromo-1H-indole | Silica Gel | Hexanes / Ethyl acetate (85:15) | 78% | rsc.org |

| Imidazolyl-1H-indole | Silica Gel | Dichloromethane / Methanol (gradient 1% to 10%) | 61% | nih.gov |

Through the systematic application of these chromatographic techniques, this compound can be effectively purified from reaction by-products and starting materials, ensuring a high-purity sample for subsequent spectroscopic analysis and further research.

Reactivity and Mechanistic Investigations of 1 Methyl 1h Indol 3 Ol Derivatives

Mechanisms of Functional Group Transformations

Understanding the step-by-step electronic and structural changes during a reaction is fundamental to controlling product formation. For 1-Methyl-1H-indol-3-ol, transformations involving the hydroxyl group and the indole (B1671886) ring itself are of primary interest.

The conversion of the hydroxyl group in this compound to an ester is a common and vital transformation. The most prevalent method for this is the Fischer-Speier esterification, an acid-catalyzed reaction between an alcohol and a carboxylic acid. organic-chemistry.orglibretexts.org

The mechanism is a multi-step, reversible process:

Protonation of the Carboxylic Acid: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst. This step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. byjus.commasterorganicchemistry.com

Nucleophilic Attack: The alcohol (this compound) acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, specifically an oxonium ion. libretexts.orgbyjus.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate. This converts a hydroxyl group into a good leaving group (water). byjus.commasterorganicchemistry.com

Elimination of Water: The intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. byjus.com

The entire process is in equilibrium. To drive the reaction toward the ester product, conditions are often manipulated according to Le Chatelier's principle, such as using an excess of one reactant or removing water as it is formed. libretexts.org

Catalytic Roles: Catalysts are crucial for accelerating this reaction. They function by making the carbonyl carbon a better electrophile. Both Brønsted and Lewis acids are effective catalysts.

Brønsted Acids: Strong proton-donating acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are traditional choices. organic-chemistry.org Surfactant-type Brønsted acids have also been developed to facilitate esterifications in water.

Lewis Acids: These electron-pair acceptors can also activate the carbonyl group. A variety of metal-based Lewis acids have been shown to be effective, offering alternative catalytic pathways. organic-chemistry.org

| Catalyst Type | Examples | Role |

| Brønsted Acids | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH) | Protonate the carbonyl oxygen, increasing carbonyl carbon electrophilicity. |

| Lewis Acids | Hafnium(IV) salts, Zirconium(IV) salts, FeCl₃·6H₂O | Coordinate to the carbonyl oxygen, increasing carbonyl carbon electrophilicity. organic-chemistry.org |

While the target molecule, this compound, already possesses an N-methyl group, understanding N-alkylation pathways is essential in the broader context of indole chemistry. The alkylation of indoles can occur at either the N1 or C3 position, with the C3 position being intrinsically more nucleophilic. nih.gov Achieving N-selectivity is a significant challenge and often requires specific catalytic systems. nih.govmdpi.com

Modern transition-metal-catalyzed methods have been developed to achieve selective N-alkylation, often using alcohols as benign alkylating agents. One prominent mechanism is the borrowing hydrogen or hydrogen autotransfer pathway. researchgate.net

This catalytic cycle typically involves:

Dehydrogenation: The transition-metal catalyst oxidizes the alkylating alcohol to an aldehyde or ketone intermediate. The hydrogen atoms are temporarily "borrowed" by the catalyst.

Condensation: The indole nitrogen attacks the in-situ generated carbonyl compound, forming an imine or enamine intermediate with the loss of water.

Reduction: The catalyst transfers the "borrowed" hydrogen back to the imine/enamine intermediate, reducing it to form the N-alkylated indole and regenerating the active catalyst. researchgate.net

Various transition metals have been employed to catalyze this transformation, with the choice of metal and ligand being critical for controlling selectivity. For instance, nickel-catalyzed systems have been developed for the synthesis of N-alkylated indoles from aminophenethyl alcohols and various primary and secondary alcohols. thieme-connect.com Copper-catalyzed methods have also been developed for the N-alkylation of indoles using N-tosylhydrazones. rsc.orgresearchgate.net

The Friedel-Crafts reaction is a classic method for C-C bond formation via electrophilic aromatic substitution, and the electron-rich indole ring is an excellent substrate for this transformation. nih.govwikipedia.org The reaction typically occurs at the C3 position due to its higher electron density. nih.gov

The general mechanism involves three key steps:

Generation of an Electrophile: A strong electrophile is generated from an alkylating or acylating agent with the aid of a catalyst. In the case of Friedel-Crafts alkylation with an aldehyde, the catalyst (typically a Lewis or Brønsted acid) activates the aldehyde by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic. researchgate.net

Nucleophilic Attack: The π-system of the indole ring, acting as a nucleophile, attacks the electrophile. This attack preferentially happens at C3, leading to the formation of a resonance-stabilized cationic intermediate (an arenium ion or Wheland intermediate).

Deprotonation/Rearomatization: A base removes a proton from the C3 position of the intermediate, collapsing the cation and restoring the aromaticity of the indole ring to yield the C3-substituted product. wikipedia.org

A common complication in the Friedel-Crafts alkylation of indoles with carbonyl compounds is the formation of bis(indolyl)methanes. This occurs when the initial alcohol adduct, formed after the nucleophilic attack, is converted into a highly reactive carbocation under the acidic reaction conditions, which is then attacked by a second indole molecule. nih.govbeilstein-journals.org The choice of catalyst is crucial; various Lewis acids, including metal halide hydrates (e.g., SnCl₂, MnCl₂) and Br₂, have been shown to effectively catalyze these reactions. scielo.brresearchgate.net

| Catalyst | Reactant Type | Typical Outcome |

| Lewis Acids (e.g., AlCl₃, SnCl₂, Cu(OTf)₂) | Aldehydes, Ketones, α,β-Unsaturated Ketones | C3-Alkylation of the indole ring. researchgate.netscielo.br |

| Brønsted Acids (e.g., p-TsOH, Phosphoric Acids) | Aldehydes, Imines, Indolylmethanols | C3-Alkylation, can be used for asymmetric synthesis with chiral acids. researchgate.netrsc.org |

Investigation of Intermediates and Transition States in Indole Reactions

The transient species formed during a reaction, such as intermediates and transition states, dictate the reaction's course and selectivity. In indole chemistry, understanding these species is key to rationalizing product distributions and designing new synthetic methods.

(1H-indol-3-yl)methanols, which are the initial products of Friedel-Crafts reactions between indoles and aldehydes, can themselves become potent precursors to highly reactive electrophiles under acidic conditions. nih.govbeilstein-journals.org

Upon protonation of the hydroxyl group by an acid catalyst, a molecule of water is eliminated. This dehydration process generates a resonance-stabilized carbocation. This cation is highly delocalized, with the positive charge shared between the exocyclic methylene (B1212753) carbon and the C2 position of the indole ring. This delocalized cation is a powerful electrophile. unicam.it

Due to its high reactivity, this intermediate is readily attacked by another nucleophile. If another molecule of indole is present in the reaction mixture, it will attack the electrophilic cation, leading to the formation of the aforementioned bis(indolyl)methane products. The generation and subsequent trapping of these electrophiles are central to many tandem and cascade reactions involving indoles. nih.gov The high reactivity and instability of these electrophiles, such as (1H-indol-3-yl)methyl halides, can also lead to undesired dimerization or oligomerization, making their preparation and use challenging. researchgate.net

Iminium ions are key electrophilic intermediates in a variety of indole functionalization reactions, particularly in organocatalytic asymmetric Friedel-Crafts alkylations. brandeis.eduacs.org An iminium ion is generated by the condensation of a secondary amine catalyst with an α,β-unsaturated aldehyde or the protonation of an imine by a Brønsted acid. researchgate.netprinceton.edu

The formation of an iminium ion from an enal, for example, lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the conjugated system, making the β-carbon significantly more electrophilic and susceptible to attack by weak nucleophiles like indoles. princeton.edu

The reaction proceeds as follows:

Iminium Ion Formation: A chiral secondary amine catalyst reacts with an α,β-unsaturated aldehyde to form a chiral iminium ion.

Nucleophilic Addition: The indole attacks the β-carbon of the iminium ion in a conjugate addition fashion. The chirality of the catalyst directs the indole to attack one specific face of the molecule, thereby controlling the stereochemistry of the newly formed C-C bond.

Hydrolysis: The resulting enamine intermediate is hydrolyzed to release the final alkylated product and regenerate the amine catalyst. princeton.eduprinceton.edu

This strategy has been widely used to synthesize a variety of optically active 3-indolyl derivatives. brandeis.edu The activation of imines with a chiral Brønsted acid creates a chiral ion pair with the resulting iminium ion, which can then be attacked by an indole to afford highly enantioenriched 3-indolyl methanamines. researchgate.net

Regioselectivity and Stereoselectivity in Synthetic Routes

The concepts of regioselectivity and stereoselectivity are fundamental to understanding the synthesis of complex molecules derived from this compound. Regioselectivity pertains to the control of which position on the indole ring a chemical reaction occurs, while stereoselectivity refers to the control over the spatial orientation of the resulting chemical bonds.

In the synthesis of indole derivatives, the indole nucleus presents multiple potential reaction sites. However, the C3 position is inherently the most nucleophilic and is typically the preferred site for electrophilic substitution. The N-methylation in this compound further activates the ring towards such substitutions. Various named reactions are employed to synthesize indole-containing alkaloids, leveraging these inherent electronic properties. nih.gov Synthetic strategies often exploit classical methods like the Fischer, Bartoli, and Bischler indole syntheses to construct the core indole scaffold. nih.gov

Microwave-assisted synthesis has emerged as a rapid and efficient method for achieving high regioselectivity in the formation of indole derivatives. openmedicinalchemistryjournal.commdpi.com For instance, the palladium-catalyzed intramolecular oxidative coupling of functionalized anilines can produce 2-methyl-1H-indole-3-carboxylate derivatives with excellent yields and regiocontrol. mdpi.com Similarly, the Fischer indole synthesis, when conducted under microwave irradiation, provides a fast route to regioselectively synthesized thieno[3,2-b]indoles. openmedicinalchemistryjournal.com

The precise control of regioselectivity can be influenced by several factors, including the choice of catalyst, solvent, and the electronic nature of the substituents on the starting materials. Computational studies, often using Density Functional Theory (DFT), have become invaluable for elucidating the mechanisms that govern both regioselectivity and stereoselectivity in organocatalyzed reactions involving heterocyclic compounds. nih.gov These studies can, for example, explain the stability of different tautomers and intermediates that dictate the final product distribution. nih.gov

Table 1: Factors Influencing Selectivity in the Synthesis of Indole Derivatives

| Reaction Type | Key Factor | Observed Selectivity | Example |

|---|---|---|---|

| Fischer Indole Synthesis | Catalyst/Conditions | High regioselectivity for the indole core formation. | Synthesis of murrayanine, where an acid catalyst directs the cyclization. nih.gov |

| Pd-Catalyzed Cyclization | Ligand/Solvent | High regioselectivity for C-H activation and ring closure. | Formation of 2-methyl-1H-indole-3-carboxylates. mdpi.com |

| Diels-Alder Reaction | Tethering of Dienophile | Complete regioselectivity in intramolecular cycloadditions. | Synthesis of 4-substituted indolines from 3-aminopyrones. researchgate.net |

| Proline-Catalyzed Aldol (B89426) | Catalyst Conformation | High stereoselectivity (e.g., anti-addition to the syn-enamine). | Seebach-Eschenmoser model for stereochemical outcomes. nih.gov |

Photochemical Reactivity and Excited State Dynamics

The photochemical behavior of indole derivatives is governed by their interaction with ultraviolet and visible light, which can promote the molecule to an electronically excited state. The subsequent de-excitation pathways determine the outcome, which can range from fluorescence to chemical reaction. The indole chromophore possesses two low-lying excited singlet states, ¹Lₐ and ¹Lₑ, which are crucial to its photophysics.

Upon photoexcitation, molecules can undergo various transformations, including isomerizations and cycloadditions. acs.org The efficiency and pathway of these reactions are dictated by the dynamics on the excited-state potential energy surfaces. acs.org For many photochemical molecular motors, the process involves an initial excitation to a bright state, followed by rapid relaxation to a dark excited state, which then decays back to the ground state via a conical intersection. acs.org

The solvent environment can significantly influence these dynamics. nih.gov Studies on N-methyl oxindole-based molecular motors, which share structural similarities with the keto tautomer of this compound, show that the excited-state lifetimes and isomerization quantum yields are solvent-dependent. nih.gov This is often due to the different stabilization of charge-transfer characteristics in the excited state by polar versus nonpolar solvents. acs.orgnih.gov

Computational chemistry is a powerful tool for mapping these excited-state landscapes. nih.gov By calculating the potential energy surfaces, researchers can predict whether a photochemical reaction, such as a photocyclization, will be favorable. For instance, the reactivity of diarylethene photoswitches can be modulated by the aromaticity of a linker in the excited state; an antiaromatic character in the excited state can lead to a fast, barrierless reaction, whereas an aromatic character can render it non-reactive. nih.gov In some cases, an excited-state intramolecular proton transfer (ESIPT) can occur, leading to dual-band fluorescence, a phenomenon observed in derivatives of 4-hydroxyisoindoline-1,3-dione. rsc.org

Table 2: Key Concepts in the Photochemistry of Indole-Related Derivatives

| Concept | Description | Implication for this compound |

|---|---|---|

| Excited States (¹Lₐ, ¹Lₑ) | Low-lying singlet excited states of the indole chromophore that absorb UV light. | The starting point for all photochemical processes; their relative energies are influenced by substitution and solvent. |

| Conical Intersection (CI) | A point where two electronic potential energy surfaces cross, facilitating ultra-fast, non-radiative decay to the ground state. | A key pathway for de-excitation that competes with fluorescence and productive photochemistry, often leading to low quantum yields. acs.org |

| Excited-State Intramolecular Proton Transfer (ESIPT) | A process where a proton moves from one part of the molecule to another in the excited state. | Could be relevant for the 3-hydroxy group, potentially leading to a tautomeric excited state with different fluorescence properties. rsc.orgnsf.gov |

| Solvent Effects | The influence of the surrounding solvent on the stability and lifetime of excited states. | Polar solvents may stabilize charge-transfer states, altering reaction pathways and quantum yields. nih.gov |

Thermodynamic and Kinetic Aspects of Reactions Involving this compound Derivatives

The reactivity of this compound derivatives is governed by the interplay of thermodynamics, which relates to the stability of reactants and products, and kinetics, which concerns the speed of the reaction.

A crucial thermodynamic aspect for this compound is its potential for tautomerism. It can exist in equilibrium between the enol form (this compound) and the more stable keto form (1-methylindolin-3-one). The position of this equilibrium is sensitive to factors like solvent polarity. Detailed analysis of similar systems, such as indole-3-pyruvate, shows that the keto and enol tautomers can be separated and their relative proportions controlled by temperature and pH. nih.gov The existence and relative stability of different tautomers can significantly impact the molecule's reaction pathways. researchgate.netbeilstein-journals.org

From a kinetic standpoint, reactions involving indoles often proceed through intermediates whose stability dictates the reaction rate. The formation of resonance-stabilized radicals or carbocations at the C3 position is a common feature. The rates of these reactions are described by the activation energy (Eₐ), which is the energy barrier that must be overcome for the reaction to proceed. researchgate.net

Computational models are frequently used to map the reaction energy profiles, identifying transition states and intermediates. For instance, in the reaction of hydrazine (B178648) derivatives with ethyl acetoacetate (B1235776) to form pyrazolones (a related heterocyclic system), different mechanisms can be proposed and evaluated based on the calculated stability of intermediates and transition states. researchgate.net The nucleophilicity of reactants is a key kinetic parameter, and linear free energy relationships can be used to quantify how substituents affect reaction rates. researchgate.net The reactivity of indole-3-pyruvic acid, for example, is kinetically influenced by its high instability, leading to a variety of nonenzymatic reaction products. nih.gov

Table 3: Thermodynamic and Kinetic Parameters in Indole-Related Reactions

| Parameter | Definition | Relevance to this compound |

|---|---|---|

| Tautomeric Equilibrium Constant (KT) | The ratio of the keto tautomer to the enol tautomer at equilibrium. | Determines the dominant reactive species in solution. The keto form (1-methylindolin-3-one) is generally more stable. |

| Gibbs Free Energy (ΔG) | The overall energy change of a reaction, determining its spontaneity. | A negative ΔG indicates a thermodynamically favorable reaction. |

| Activation Energy (Eₐ) | The minimum energy required to initiate a chemical reaction. | A lower Eₐ leads to a faster reaction rate. Governs whether a potential reaction will occur at a reasonable speed. |

| Rate Constant (k) | A proportionality constant in the rate law of a chemical reaction. | Quantifies the speed of a reaction; influenced by temperature and the activation energy. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of molecules. chemijournal.com DFT methods have become a widely used tool to investigate molecular properties due to their balance of accuracy and computational efficiency. chemijournal.comearthlinepublishers.com Such calculations can determine optimized molecular geometries, electronic transitions, and various descriptors of chemical reactivity for indole (B1671886) derivatives. chemijournal.com

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and distribution of the HOMO are associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO's characteristics relate to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. niscpr.res.in

For indole derivatives, DFT calculations are commonly employed to determine the energies and spatial distributions of these frontier orbitals. chemijournal.comniscpr.res.in This analysis helps to explain the charge transfer that can occur within the molecule. chemijournal.com Studies on various substituted indoles have shown that the nature and position of substituents can significantly influence the HOMO and LUMO energy levels, thereby tuning the molecule's electronic properties and reactivity. nih.govpku.edu.cn For instance, a smaller HOMO-LUMO gap generally implies higher chemical reactivity. niscpr.res.in

Illustrative Data Table: Frontier Molecular Orbital Properties

The following table illustrates the type of data generated from FMO analysis for indole derivatives. Specific values for 1-Methyl-1H-indol-3-ol are not available in the cited literature and are shown for representative purposes only.

| Parameter | Value (eV) | Description |

| EHOMO | -5.80 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.55 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

Transition state modeling is a computational technique used to study the mechanism of chemical reactions. It involves locating the transition state structure, which is the highest energy point along the reaction coordinate, connecting reactants to products. By calculating the energy of this transition state, chemists can determine the activation energy of a reaction, which is a key factor governing its rate. While this is a critical method for understanding reaction pathways, including those involving indole scaffolds, specific transition state modeling studies for reactions of this compound were not identified in the surveyed literature.

The distribution of electrons within a molecule is fundamental to its chemical behavior. Quantum chemical calculations can generate maps of electron density and Molecular Electrostatic Potential (MEP). An MEP map provides a visual representation of the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (negative potential) or electron-poor (positive potential). chemijournal.com

These maps are valuable for predicting reactivity. Regions of negative electrostatic potential are susceptible to electrophilic attack, while areas with positive potential are likely sites for nucleophilic attack. chemijournal.com For example, in studies of other indole-based compounds, MEP maps have shown that negative potential regions are often localized over heteroatoms like oxygen or nitrogen, identifying them as probable sites for interaction with electrophiles. chemijournal.com

Molecular Modeling and Docking Studies for Receptor Interactions (without clinical context)

Molecular modeling, and specifically molecular docking, is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.govderpharmachemica.com This technique is crucial for understanding the structural basis of biomolecular interactions.

A primary goal of molecular docking is to predict the binding affinity between a ligand and a protein. malvernpanalytical.com This affinity is a measure of the strength of the interaction and is often reported as a binding energy (in kcal/mol) or an equilibrium dissociation constant (KD). nih.govmalvernpanalytical.com A lower binding energy value typically indicates a more stable and favorable protein-ligand complex. nih.gov

Docking studies have been performed on a wide array of indole derivatives to predict their binding affinities for various enzymes. For example, indole-based compounds have been docked against targets such as JAK-3 protein, Hepatitis C NS5B polymerase, and tubulin. nih.govderpharmachemica.commdpi.com In one study, the docking of 5-(Benzyloxy)-1-methyl-1h-indole against squalene (B77637) synthase and lanosterol (B1674476) 14-alpha demethylase yielded high binding scores, suggesting strong affinity. jbcpm.com These predictions help to prioritize compounds for further experimental investigation.

Illustrative Data Table: Predicted Binding Affinities of Indole Derivatives with Target Enzymes

This table presents representative binding affinity data from molecular docking studies of various indole derivatives against different enzymes, as specific data for this compound is not available in the cited literature.

| Indole Derivative Class | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Reference |

| Indole-based diaza-sulphonamides | JAK-3 Protein | -8.8 to -9.7 | nih.gov |

| 2-Phenylindole derivatives | Hepatitis C NS5B Polymerase | Not specified, used for binding mode analysis | derpharmachemica.com |

| 5-(Benzyloxy)-1-methyl-1h-indole | Squalene Synthase | -10.3 | jbcpm.com |

| Indole-acrylamide derivatives | Tubulin (Colchicine-binding site) | Not specified, used for interaction analysis | mdpi.com |

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. malvernpanalytical.com These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. malvernpanalytical.commdpi.com

Analysis of the docked poses of various indole derivatives reveals common interaction patterns. For instance, the indole nitrogen can act as a hydrogen bond donor, while carbonyl groups or other heteroatoms in substituents can act as hydrogen bond acceptors. mdpi.com The aromatic rings of the indole scaffold frequently engage in hydrophobic and π-stacking interactions with amino acid residues in the protein's binding pocket. mdpi.com Docking studies on indole-based compounds with the JAK-3 protein showed that the compounds exhibited hydrogen bond interactions similar to known drugs. nih.gov Similarly, studies with Bcl-2 and Mcl-1 inhibitors identified key hydrogen bonds and hydrophobic interactions that were crucial for inhibitory activity. mdpi.com These detailed interaction profiles are essential for understanding the molecular basis of recognition and for the rational design of new molecules with tailored binding properties.

Conformational Analysis and Molecular Dynamics Simulations